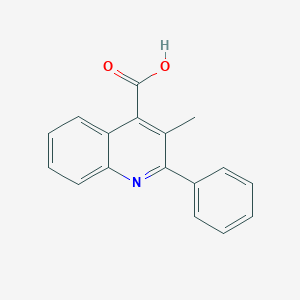

3-Methyl-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVACLAZDFXWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350108 | |

| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-45-0 | |

| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43071-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quinoline-4-Carboxylic Acid Core: A Scaffolding for Diverse Pharmacological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. First identified in coal tar in the 19th century, the quinoline ring system has been the subject of extensive synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of quinoline-4-carboxylic acid derivatives. It details their progression from foundational synthetic methodologies to their establishment as potent agents in treating a spectrum of diseases, from infectious diseases to cancer. This document serves as a vital resource, offering detailed experimental protocols, consolidated quantitative biological data, and visual representations of key signaling pathways and experimental workflows to aid professionals in drug discovery and development.

Historical Milestones in the Discovery and Development

The journey of quinoline-s-carboxylic acid derivatives began with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834.[2] However, it was the development of targeted synthetic methods that unlocked the therapeutic potential of this chemical class. Two classical name reactions, the Doebner and Pfitzinger reactions, have been instrumental in accessing this core structure.[1][2]

The Doebner reaction , first reported by Oscar Doebner in 1887, involves the condensation of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[3] The Pfitzinger reaction , discovered by Wilhelm Pfitzinger in 1886, utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][4]

A significant breakthrough in the application of quinoline derivatives as therapeutic agents came from an unexpected observation during the synthesis of the antimalarial drug chloroquine in the late 1950s. Researchers at Sterling Drug isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial properties.[5] This discovery served as the lead for the development of the quinolone class of antibacterials, with nalidixic acid being a notable early example.[5]

Synthetic Methodologies: Experimental Protocols

The synthesis of quinoline-4-carboxylic acid derivatives is primarily achieved through the Doebner and Pfitzinger reactions. Modern adaptations often employ microwave irradiation and green chemistry principles to improve yields and reduce reaction times.[2][5]

Doebner Reaction: General Protocol

This protocol describes a modified Doebner reaction for the synthesis of substituted quinoline-4-carboxylic acids.[6]

Materials:

-

Substituted aniline (1.8 mmol)

-

Substituted aldehyde (2.0 mmol)

-

Pyruvic acid (0.6 mmol)

-

Acetonitrile (MeCN)

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

-

Stir the reaction mixture at 65 °C for 1 hour.

-

Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

-

Continue to stir the reaction mixture at 65 °C for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the aqueous layer and extract it with EtOAc.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by appropriate methods such as recrystallization or column chromatography.

Pfitzinger Reaction: General Protocol

This protocol provides a general method for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.[1][7]

Materials:

-

Isatin (or substituted isatin) (0.07 mol)

-

Carbonyl compound (e.g., ketone or aldehyde) (0.07 mol)

-

Potassium hydroxide (KOH) (0.2 mol)

-

Ethanol (95% or absolute) (25 mL)

-

Water

-

Diethyl ether

-

Acetic acid or dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

Add isatin (0.07 mol) to the solution and stir.

-

Add the carbonyl compound (0.07 mol) to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, distill off the majority of the solvent.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute hydrochloric acid until precipitation of the product is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data on Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data for their antibacterial, antimalarial, and anticancer properties.

Table 1: Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

| 5a₄ | Staphylococcus aureus | 64 | [2] |

| 5a₇ | Escherichia coli | 128 | [2] |

| 1 | MRSA | 15.62 | [8] |

| 3 | MDR E. coli | 7.81 | [8] |

| 15 | S. aureus | 0.8 µM | [9] |

| 15 | B. cereus | 0.8 µM | [9] |

| 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [9] |

| 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [9] |

| 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [9] |

| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [9] |

| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [9] |

| 41 | M. tuberculosis H37Rv | 1.8 µM | [9] |

| 42 | M. tuberculosis H37Rv | 0.3 µM | [9] |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant.

Table 2: Antimalarial Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Plasmodium falciparum Strain(s) | IC₅₀ | Reference |

| 1 | 3D7 | 120 nM | [10] |

| 24 | Not specified | 0.15 µM | [10] |

| 25 | Not specified | 70 nM | [10] |

| 27 | Not specified | 4 nM | [11] |

| 64 | Not specified | 0.12 µM/mL | [5] |

| 17 | CQR PfW2 | 0.097 ± 0.006 µM | [5] |

| 46 | Not specified | 0.036 µg/mL | [5] |

| 154 | CQR | 0.10 µM/mL | [5] |

| 189 | CQS Pf3D7 | 0.121 ± 0.033 µM | [5] |

| 189 | CQR PfW2 | 0.070 ± 0.019 µM | [5] |

| DDD107498 | Sensitive and Multidrug-resistant | ≤ 0.0029 µM | [12] |

IC₅₀: Half-maximal inhibitory concentration; CQR: Chloroquine-resistant; CQS: Chloroquine-sensitive.

Table 3: Anticancer Activity and Enzyme Inhibition by Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target/Cell Line | IC₅₀ | Reference |

| P6 | SIRT3 Inhibition | 7.2 µM | [13] |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [13] |

| Compound 41 | DHODH Inhibition | 9.71 ± 1.4 nM | [14] |

| Compound 43 | DHODH Inhibition | 26.2 ± 1.8 nM | [14] |

| Compound 46 | DHODH Inhibition | 28.3 ± 3.3 nM | [14] |

| D28 | HDAC3 Inhibition | 24.45 µM | [15][16] |

| Kynurenic acid | MCF7 (Breast) | Not specified (Significant growth inhibition) | [3][17] |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Not specified (Significant cytotoxicity) | [3][17] |

IC₅₀: Half-maximal inhibitory concentration; SIRT3: Sirtuin 3; DHODH: Dihydroorotate dehydrogenase; HDAC3: Histone deacetylase 3.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of quinoline-4-carboxylic acid derivatives are a result of their interaction with various cellular targets. Key mechanisms of action include the inhibition of enzymes crucial for pathogen survival and cancer cell proliferation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[14][18] Inhibition of DHODH leads to pyrimidine depletion, thereby halting the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[14] Certain quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[14]

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[15][16] Aberrant HDAC activity is often observed in cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[15][16][19][20]

Experimental Workflows

The discovery and development of novel quinoline-4-carboxylic acid derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

General Synthesis and Evaluation Workflow

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[21][22][23]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (quinoline-4-carboxylic acid derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.

Conclusion

The quinoline-4-carboxylic acid scaffold remains a highly versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diverse functionalization, allows for the generation of extensive compound libraries for screening against a multitude of diseases. The historical context, detailed synthetic and biological evaluation protocols, and consolidated data presented in this guide provide a robust foundation for researchers and drug development professionals to explore and exploit the full therapeutic potential of this important class of molecules. Future efforts in this field will likely focus on the development of derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its potential biological signaling pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 263.29 g/mol | [1] |

| Boiling Point | 443.2 °C at 760 mmHg | [1] |

| Flash Point | 221.8 °C | [1] |

| Predicted XLogP3 | 3.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids

The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Doebner and Pfitzinger reactions. While a specific detailed protocol for this exact molecule is not extensively documented, the following are generalized experimental procedures that can be adapted.

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of this compound, the likely reactants would be aniline, benzaldehyde, and ethyl pyruvate (or a similar propiophenone derivative to introduce the methyl group at the 3-position).

General Procedure:

-

A mixture of the aniline derivative, benzaldehyde, and the active methylene compound (e.g., ethyl pyruvate) is heated, often in a solvent like ethanol.

-

The reaction is typically catalyzed by an acid, such as hydrochloric acid or trifluoroacetic acid.[3]

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, utilizing isatin or a substituted isatin and a carbonyl compound containing an α-methylene group.[4] To obtain the desired 3-methyl substitution, a propiophenone derivative would be used as the carbonyl component.

General Procedure:

-

Isatin is hydrolyzed in a basic solution (e.g., aqueous potassium hydroxide) to form the potassium salt of isatinic acid.

-

The carbonyl compound (e.g., propiophenone) is added to the reaction mixture.

-

The mixture is heated to reflux for several hours.

-

After cooling, the solution is acidified (e.g., with acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.

-

The crude product is collected by filtration and purified by recrystallization.

The following diagram illustrates a general workflow for the synthesis and purification of quinoline-4-carboxylic acids.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-phenylquinoline-4-carboxylic acid have shown promise in two key areas of drug development: as antibacterial agents and as histone deacetylase (HDAC) inhibitors.[1][3]

Antibacterial Activity: Inhibition of DNA Gyrase

Quinolone compounds are known to exert their antibacterial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

The proposed mechanism involves the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks.

The following diagram illustrates the proposed mechanism of action for quinolone-based antibacterial agents.

Anticancer Potential: Histone Deacetylase (HDAC) Inhibition

Recent studies have explored 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[1][4][5][6][7] HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 2-phenylquinoline-4-carboxylic acid moiety can serve as a scaffold for the cap group.[1][4]

The signaling pathway affected by HDAC inhibition is complex, but a simplified representation is shown below.

References

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

A comprehensive analysis of the synthesis, computational characterization, and biological activities of quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a foundational resource for exploring this versatile chemical scaffold.

The quinoline-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide delves into the quantum chemical studies of these derivatives, offering a detailed examination of their synthesis, theoretical underpinnings, and biological significance. By integrating experimental protocols with computational data, this document aims to provide a holistic understanding of this important class of molecules and facilitate the rational design of novel therapeutic agents.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established named reactions, primarily the Doebner and Pfitzinger reactions. These methods offer versatility in introducing a variety of substituents onto the quinoline ring system, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Doebner Reaction

The Doebner reaction provides a straightforward route to 2-substituted quinoline-4-carboxylic acids by condensing an aniline, an aldehyde, and pyruvic acid.[1]

Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid [1]

-

Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 2-phenyl-quinoline-4-carboxylic acid.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2] This method is particularly useful for preparing quinolines with substitution at the 2- and 3-positions.

Experimental Protocol: General Pfitzinger Reaction [2]

-

Reactant Mixture: To a solution of an appropriate isatin (1 equivalent) and a carbonyl compound (1.1 equivalents) in ethanol, add an aqueous solution of potassium hydroxide (3 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 12-48 hours.

-

Acidification: After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Filtration and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Spectroscopic and Computational Characterization

A thorough characterization of synthesized quinoline-4-carboxylic acid derivatives is essential to confirm their chemical structures and to understand their electronic properties. This is achieved through a combination of experimental spectroscopic techniques and theoretical quantum chemical calculations.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key signals to identify include the carboxylic acid proton (typically a broad singlet between δ 12-14 ppm) and the aromatic protons of the quinoline core.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. The carbonyl carbon of the carboxylic acid is a characteristic signal typically found in the δ 165-175 ppm region.

Mass Spectrometry (MS) [3]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI) to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6]

Methodology for DFT Calculations [4][5][6]

-

Software: Calculations are typically performed using software packages such as Gaussian.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.

-

Basis Set: A basis set such as 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Properties: Key quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity.[4]

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinoline-4-carboxylic acid derivatives from various studies, including biological activity and calculated quantum chemical parameters.

Table 1: Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |

| Anticancer Activity | ||||

| Compound 3j | Cytotoxicity | MCF-7 breast cancer cells | - (82.9% growth reduction) | [7] |

| Molecule P6 | SIRT3 Inhibition | Enzyme assay | 7.2 | [8] |

| Molecule D28 | HDAC3 Inhibition | Enzyme assay | 24.45 | [9] |

| Antibacterial Activity | ||||

| Compound 5a4 | Antibacterial | Staphylococcus aureus | 64 | [1] |

| Compound 5a7 | Antibacterial | Escherichia coli | 128 | [1] |

| Anti-inflammatory Activity | ||||

| Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | Not specified | [10] |

Table 2: Calculated Quantum Chemical Parameters for Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 8-hydroxy-2-methyl quinoline | - | - | - | [4] |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | - | [4] |

Signaling Pathways and Mechanisms of Action

Quantum chemical studies, in conjunction with experimental biological assays, have shed light on the mechanisms through which quinoline-4-carboxylic acid derivatives exert their therapeutic effects. These often involve interactions with specific enzymes and signaling pathways crucial for disease progression.

Anticancer Mechanisms

The anticancer activity of quinoline-4-carboxylic acid derivatives has been attributed to several mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Histone Deacetylase (HDAC) Inhibition: Certain derivatives have been identified as inhibitors of HDACs, particularly HDAC3.[9] HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

-

Sirtuin (SIRT) Inhibition: Selective inhibition of sirtuins, a class of NAD⁺-dependent deacetylases, is another promising anticancer strategy. Some derivatives have shown selective inhibitory activity against SIRT3.[8][11]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by quinoline-4-carboxylic acid analogues can deplete the nucleotide pool required for DNA replication and cell proliferation.[2]

-

Induction of Cell Cycle Arrest and Apoptosis: Mechanistic studies have revealed that some derivatives can induce cell cycle arrest, for example at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[9]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinoline-4-carboxylic acid derivatives are often linked to their ability to modulate key inflammatory signaling pathways.

-

Cyclooxygenase (COX) Inhibition: Some derivatives containing a carboxylic acid moiety have been shown to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[12]

-

NF-κB Pathway Inhibition: Quinoline-4-carboxylic acid has been suggested to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory cytokines and mediators.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical studies of quinoline-4-carboxylic acid derivatives, encompassing their synthesis, characterization, and biological evaluation. The integration of experimental protocols with computational data highlights the synergy between these approaches in modern drug discovery. The versatility of the quinoline-4-carboxylic acid scaffold, coupled with a growing understanding of its structure-activity relationships and mechanisms of action, positions it as a highly promising platform for the development of novel therapeutics to address a range of diseases, including cancer and inflammatory disorders. Further exploration of this chemical space, guided by the principles of computational chemistry and rational drug design, is poised to unlock new and effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 3-Methyl-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. The following table summarizes the available data for 3-Methyl-2-phenylquinoline-4-carboxylic acid.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₃NO₂ | Sigma-Aldrich[1] |

| CAS Number | 43071-45-0 | Sigma-Aldrich[1] |

| Melting Point | 299 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 443.2±33.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.248±0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 0.97±0.10 | ChemicalBook[2] |

The high melting point suggests strong intermolecular forces in the solid state, which may indicate that a significant amount of energy is required to break the crystal lattice, potentially leading to lower solubility in many solvents. The predicted pKa indicates that this compound is a weak acid.

Factors Influencing Solubility

The solubility of quinoline derivatives, including this compound, is influenced by several factors:

-

pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.

-

Ionic Strength: The presence of salts in the solution can affect solubility, a phenomenon known as the "salting-out" effect, which can be particularly relevant for ionizable organic compounds like this one.[3]

-

Co-solvents: The use of water-miscible organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds.[4]

-

Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect can vary.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is important to ensure that the agitation is sufficient to keep the solid suspended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Calculate the solubility of the compound in each solvent system based on the measured concentration and the dilution factor.

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been documented, quinoline-4-carboxylic acid derivatives are known to exhibit a range of biological activities, including acting as inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

The following diagram provides a generalized representation of the signaling pathway involving HDAC inhibition.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While quantitative solubility data is not currently available, the provided physicochemical properties and detailed experimental protocols offer a robust framework for determining this crucial parameter. The exploration of potential biological activities, such as HDAC inhibition, highlights the therapeutic potential of this class of compounds and provides context for further investigation. The methodologies and information presented herein are intended to facilitate and guide future research and development efforts involving this compound.

References

- 1. 3-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 43071-45-0 [amp.chemicalbook.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

A Comprehensive Technical Guide on the Spectral Data of 3-Methyl-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Methyl-2-phenylquinoline-4-carboxylic acid (C₁₇H₁₃NO₂), a quinoline derivative of interest in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented here was acquired in DMSO-d₆ at 500 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.51 | s | - | 1H | -COOH |

| 8.14 | dd | 24.1, 7.7 | 3H | Aromatic-H |

| 7.88 – 7.81 | m | - | 1H | Aromatic-H |

| 7.74 | d | 8.1 | 1H | Aromatic-H |

| 7.52 | t | 7.4 | 1H | Aromatic-H |

| 7.36 | d | 8.1 | 2H | Aromatic-H |

| 2.40 | s | - | 3H | -CH₃ |

¹³C NMR (Nuclear Magnetic Resonance) Data

The carbon-13 NMR spectrum identifies the different carbon environments within the molecule. The data was obtained in DMSO-d₆ at 126 MHz.[1]

| Chemical Shift (δ) ppm | Assignment |

| 162.73 | Carboxylic Acid Carbonyl |

| 152.65 | Quaternary Carbon |

| 149.28 | Quaternary Carbon |

| 141.89 | Quaternary Carbon |

| 135.01 | Quaternary Carbon |

| 130.33 | Aromatic CH |

| 129.64 | Aromatic CH |

| 128.13 | Aromatic CH |

| 127.87 | Aromatic CH |

| 126.83 | Aromatic CH |

| 126.30 | Aromatic CH |

| 121.35 | Quaternary Carbon |

| 21.45 | Methyl Carbon (-CH₃) |

IR (Infrared) Spectroscopy Data

The infrared spectrum highlights the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on typical values for carboxylic acids and aromatic compounds.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1710-1760 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 3000-3100 | C-H stretch | Aromatic Ring |

| 2850-2960 | C-H stretch | Methyl Group |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The molecular formula is C₁₇H₁₃NO₂ with a monoisotopic mass of 263.09464 Da.[4]

| Adduct | m/z |

| [M+H]⁺ | 264.10192 |

| [M+Na]⁺ | 286.08386 |

| [M-H]⁻ | 262.08736 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Pfitzinger reaction.[5][6]

-

Preparation of Reactants : Isatin is dissolved in an aqueous solution of potassium hydroxide (e.g., 33% KOH).

-

Reaction : An ethanol solution of propiophenone is slowly added to the isatin solution.

-

Reflux : The mixture is refluxed at approximately 85°C for several hours (typically 8 hours).

-

Work-up : The solvent is removed under reduced pressure. Water is added, followed by the addition of hydrochloric acid (e.g., 3 M HCl) to adjust the pH to 5-6, leading to the precipitation of the product.

-

Purification : The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield the final product.

Spectroscopic Analysis

The following are general protocols for obtaining the spectral data.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker DRX spectrometer, operating at 500 MHz for proton and 126 MHz for carbon nuclei.[1][6] Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

-

IR Spectroscopy : The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry : High-resolution mass spectra (HRMS) are acquired using a mass spectrometer, such as a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer.[6][7] Electrospray ionization (ESI) is a common technique used for this type of compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pfitzinger synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid mechanism

An In-depth Technical Guide to the Pfitzinger Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile chemical method for synthesizing substituted quinoline-4-carboxylic acids.[1] First described by Wilhelm Pfitzinger in 1886, the reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of compounds with diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1][4]

This guide provides a detailed examination of the Pfitzinger synthesis mechanism for a specific derivative, this compound. It includes a step-by-step reaction pathway, a comprehensive experimental protocol, and a summary of reaction parameters for researchers and scientists in the field of drug development.

Reaction Mechanism

The synthesis of this compound via the Pfitzinger reaction proceeds by condensing isatin with 1-phenylpropan-2-one (phenylacetone) in the presence of a strong base, such as potassium hydroxide (KOH). The mechanism unfolds through several key stages:

-

Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a base. This ring-opening step forms a keto-acid salt intermediate (isatinate).[3][5]

-

Condensation and Imine Formation: The isatinate intermediate, which possesses a reactive aniline moiety, condenses with the carbonyl group of 1-phenylpropan-2-one to form an imine.[1][3]

-

Tautomerization: The resulting imine undergoes tautomerization to form a more stable enamine intermediate.[1][3]

-

Intramolecular Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring system.[1][3]

-

Acidification: The final product is obtained as its carboxylate salt, which precipitates as the free carboxylic acid upon acidification of the reaction mixture.

The overall transformation is depicted in the workflow below.

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard Pfitzinger reaction procedures.[1][4][6]

Materials:

-

Isatin

-

1-Phenylpropan-2-one (Phenylacetone)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute or 95%)

-

Deionized Water

-

Diethyl ether

-

Hydrochloric acid (HCl) or Acetic acid (glacial)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for filtration and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1][4]

-

Isatin Addition: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately one hour. The color of the solution should change, indicating the formation of the potassium isatinate salt.[6]

-

Carbonyl Addition: To this mixture, gradually add 1-phenylpropan-2-one (0.07 mol).[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring. Maintain the reflux for 24 hours.[4][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.[1]

-

Work-up and Extraction: Add deionized water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted phenylacetone and other neutral impurities.[1][4]

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or glacial acetic acid until the precipitation of the product is complete (typically at pH 4-5).[1]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it in a vacuum oven.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Quantitative Data Presentation

While yields can vary based on the specific substrates and precise reaction conditions, the Pfitzinger reaction is known to provide moderate to good yields.[4] The table below summarizes typical parameters for this synthesis.

| Parameter | Value / Condition | Reference |

| Base | Potassium Hydroxide (KOH) | [1][4][6] |

| Solvent | Ethanol / Water | [1][4][6] |

| Reactant Ratio | Isatin : Phenylacetone (approx. 1:1 to 1:2 molar ratio) | [1][6] |

| Reaction Temperature | Reflux (approx. 79 °C) | [6] |

| Reaction Time | 24 hours | [1][4][6] |

| Acidification Agent | Acetic Acid or Hydrochloric Acid | [1][4] |

| Typical Yield Range | Moderate to Good (e.g., 60-85%) | [4][7] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

Doebner reaction for 2-phenylquinoline-4-carboxylic acid synthesis

An In-depth Technical Guide to the Doebner Reaction for the Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

Introduction

The Doebner reaction, first reported by Oskar Doebner in 1887, is a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids, also known as cinchoninic acids.[1][2][3] This one-pot, three-component reaction involves the condensation of an aromatic amine (such as aniline), an aldehyde (like benzaldehyde), and pyruvic acid.[1][4] The resulting 2-phenylquinoline-4-carboxylic acid scaffold is a significant structural motif in a multitude of bioactive compounds, serving as a crucial building block in medicinal chemistry for developing novel therapeutics, including antitumor, antimalarial, and antibacterial agents.[4][5]

While the classic Doebner reaction is robust, it can be hampered by low yields, especially when anilines with electron-withdrawing groups are used.[6][7] Consequently, modern adaptations often employ catalysts or modified conditions, such as microwave irradiation, to enhance reaction times and yields.[4][8] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Reaction Mechanism

The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed.[1] However, the most commonly accepted sequence involves several key steps:

-

Imine Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[4][9]

-

Enol Addition: Pyruvic acid tautomerizes to its enol form. This enol then acts as a nucleophile, adding to the electrophilic carbon of the imine in a Michael-type addition.[1][7]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring of the aniline attacks a carbonyl or imine group.[7][9]

-

Dehydration and Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.[4][9] The final step is an in-situ oxidation (hydrogen transfer) to yield the stable, aromatic 2-phenylquinoline-4-carboxylic acid.[4][10]

Experimental Protocols

Several protocols have been developed for the synthesis of 2-phenylquinoline-4-carboxylic acid, often varying in the choice of catalyst and solvent to optimize yield. Below are detailed methodologies for two common approaches.

Method A: Iron(III) Triflate Catalyzed Synthesis[4]

This method utilizes a Lewis acid catalyst to promote the reaction under reflux conditions.

Materials:

-

Pyruvic acid (1.0 mmol, 88 mg)

-

Aniline (1.1 mmol, 102 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ethanol (5 mL)

-

Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg)

Procedure:

-

To a 50 mL round-bottom flask, add pyruvic acid, aniline, benzaldehyde, and ethanol.[4]

-

Add the catalyst, iron(III) trifluoromethanesulfonate, to the mixture.[4]

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[4]

-

Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.[4]

-

Isolate the product by filtration, wash with cold ethanol, and dry.

Method B: Trifluoroacetic Acid (TFA) Catalyzed Synthesis[11]

This protocol employs a Brønsted acid catalyst and involves a two-step addition process.

Materials:

-

Aniline (20 mmol, 1.9 g)

-

2-Nitrobenzaldehyde (20 mmol, 3.0 g) - Note: The source uses a substituted benzaldehyde, but the procedure is applicable to benzaldehyde.[4][11]

-

Ethanol (30 mL)

-

Pyruvic acid (30 mmol, 2.6 g)

-

Trifluoroacetic acid (TFA) (0.1 mL, catalytic amount)

-

Ice water (60 mL)

-

Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

-

In a round-bottom flask, reflux an equimolar mixture of aniline and benzaldehyde in ethanol for 1 hour.[11]

-

Add pyruvic acid and a catalytic amount of trifluoroacetic acid to the reaction mixture.[11]

-

Continue to reflux the mixture for 12 hours, monitoring completion by TLC.[11]

-

After cooling, slowly pour the reaction mixture into ice water with vigorous stirring to precipitate the solid product.[11]

-

Filter the resulting solid.[11]

-

Purification: Dissolve the filtered solid in an aqueous K₂CO₃ solution to form the carboxylate salt. Filter this solution to remove any non-acidic impurities.[11]

-

Re-acidify the filtrate with an acid (e.g., HCl) to precipitate the purified product.

-

Filter the purified product, wash with water, and dry.[4]

Quantitative Data

The yield of the Doebner reaction can vary significantly based on the substrates, catalyst, and reaction conditions. Modern catalyzed methods generally offer improved outcomes over traditional, non-catalyzed approaches which often suffer from low yields and long reaction times.[6][12]

| Reactants (Aniline Derivative) | Aldehyde | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Aniline | Benzaldehyde | Iron(III) Triflate / Ethanol | 3 hours | Not specified | [4] |

| Aniline | 2-Nitrobenzaldehyde | TFA / Ethanol | 12 hours | 23% | [11] |

| Aniline | Benzaldehyde | Acetic Acid | 10 hours | 62.2% | [12] |

| p-Anisidine | m-Nitrobenzaldehyde | Not specified | Not specified | 95% | [9] |

| m-Chloroaniline | Benzaldehyde | Not specified | Not specified | 35% | [9] |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF / MeCN | ~24 hours | 82% (large scale) | [13] |

Note: Yields can be highly dependent on the specific reaction scale and purification methods.

Experimental Workflow

The general workflow for the synthesis and purification of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction is a multi-step process that is typically performed in a single pot.[7]

Safety Precautions

-

All chemical manipulations should be performed in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[4]

-

Many of the reagents, such as aniline and benzaldehyde, are toxic and should be handled with care.

-

Acid catalysts are corrosive and require careful handling.

References

- 1. Doebner reaction - Wikipedia [en.wikipedia.org]

- 2. Doebner Reaction [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-Methyl-2-phenylquinoline-4-carboxylic acid and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as therapeutic agents, exhibiting a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the synthetic methodologies, experimental protocols for biological evaluation, quantitative activity data, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The Pfitzinger reaction is a primary and efficient method for the synthesis of quinoline-4-carboxylic acids.[4][5][6][7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][7] For the synthesis of this compound, isatin is reacted with propiophenone.

General Experimental Protocol: Pfitzinger Synthesis

This protocol outlines a generalized procedure for the synthesis of this compound.

Materials:

-

Isatin

-

Propiophenone

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 molar equivalents) in a mixture of ethanol and water.

-

Add isatin (1 molar equivalent) to the basic solution and stir until it dissolves. The initial deep color of the solution should fade.

-

Add propiophenone (1.1 molar equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.

-

Cool the aqueous layer in an ice bath and acidify to pH 4-5 with hydrochloric acid or acetic acid to precipitate the product.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuin 3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).[1][8][9][10]

Mechanism of Action

Certain 2-phenylquinoline-4-carboxylic acid derivatives act as HDAC inhibitors.[8][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[12] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13][14] The induction of apoptosis by HDAC inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][12][13]

SIRT3, a mitochondrial NAD+-dependent deacetylase, has a dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[15] In some cancers, inhibition of SIRT3 can lead to a decrease in mitochondrial function and an increase in reactive oxygen species (ROS), ultimately promoting apoptosis.[16] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective SIRT3 inhibitors.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[10] Cancer cells, due to their high proliferation rate, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, particularly in the S-phase.[17][18][19]

Quantitative Anticancer Activity Data

The following table summarizes the anticancer activity of various 2-phenylquinoline-4-carboxylic acid derivatives against different cancer cell lines, expressed as IC₅₀ values. It is important to note that these are for related compounds, and specific data for this compound derivatives should be generated experimentally.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| 2-Phenylquinoline-4-carboxylic acid hydroxamic acid derivative (D28) | K562 (Leukemia) | 1.02 | HDAC3 Inhibition |

| U266 (Myeloma) | 1.08 | HDAC3 Inhibition | |

| U937 (Lymphoma) | 1.11 | HDAC3 Inhibition | |

| MCF-7 (Breast) | 5.66 | HDAC3 Inhibition | |

| A549 (Lung) | 2.83 | HDAC3 Inhibition | |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][20]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, K562)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) |

| 5a₄ | 64 | >256 |

| 5a₇ | >256 | 128 |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[21][22][23]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[2]

Mechanism of Action

The anti-inflammatory activity is often assessed by the ability of the compounds to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.[24][25][26][27][28]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic potential of this promising class of compounds.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Reaction [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. brieflands.com [brieflands.com]

- 13. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journaloflifesciences.org [journaloflifesciences.org]

- 17. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]

3-Methyl-2-phenylquinoline-4-carboxylic Acid: A Technical Guide to its Function as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-phenylquinoline-4-carboxylic acid and its analogs as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH presents a promising therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections, due to the high demand for pyrimidines in rapidly proliferating cells.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from related compounds, outlines detailed experimental protocols for inhibitor evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][3] This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[3][4] Consequently, rapidly dividing cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to meet their metabolic demands for nucleotide production.[3] The inhibition of DHODH effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these highly proliferative cells.[5][6]

The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for DHODH inhibition, mimicking the binding of the substrate's carboxylate group in the enzyme's active site.[2] this compound belongs to this class of inhibitors and is a subject of interest in the development of novel therapeutics targeting DHODH.

Mechanism of Action